molecular formula C10H8BrN B14019907 3-Bromo-5-cyclopropylbenzonitrile

3-Bromo-5-cyclopropylbenzonitrile

Cat. No.: B14019907
M. Wt: 222.08 g/mol
InChI Key: DIGVXCGIGJPROH-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclopropylbenzonitrile (molecular formula: C₁₀H₇BrN, molecular weight: 221.07 g/mol) is a halogenated benzonitrile derivative distinguished by a bromine atom at the 3-position and a cyclopropyl group at the 5-position of the benzene ring, along with a nitrile (-C≡N) functional group . This substitution pattern confers unique steric and electronic properties, influencing its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

3-bromo-5-cyclopropylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-10-4-7(6-12)3-9(5-10)8-1-2-8/h3-5,8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGVXCGIGJPROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC(=C2)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-cyclopropylbenzonitrile can be synthesized through several methods. One common method involves the bromination of 5-cyclopropylbenzonitrile using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically occurs in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of 3-Bromo-5-cyclopropylbenzonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 3-position undergoes palladium-catalyzed cross-coupling reactions with boronic acids, enabling the formation of biaryl or alkyl-aryl bonds. This reaction is pivotal in constructing complex aromatic systems.

Reaction ComponentDetailsSource
Catalyst Pd(dppf)Cl₂ (1,1'-bis(diphenylphosphino)ferrocene-palladium(II) dichloride)
Base Cesium carbonate or potassium carbonate
Solvent 1,4-Dioxane/water or toluene/ethanol
Temperature 80–100°C
Yield Up to 97% (dependent on boronic acid partner)

Example :
Reaction with cyclopropylboronic acid under Suzuki-Miyaura conditions produces 3-cyclopropyl-5-cyclopropylbenzonitrile .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring (due to the nitrile group) facilitates nucleophilic substitution at the bromine position.

Reaction ComponentDetailsSource
Nucleophiles Amines, alkoxides, thiols
Conditions Polar aprotic solvents (e.g., DMF, DMSO), elevated temperatures (50–120°C)
Catalyst Base (e.g., K₂CO₃) or phase-transfer agents

Example :
Replacement of bromine with morpholine in DMF at 100°C yields 3-morpholino-5-cyclopropylbenzonitrile.

Nitrile Group Transformations

The cyano group participates in reductions and cycloadditions, expanding utility in heterocycle synthesis.

Reduction to Amine

The nitrile can be reduced to a primary amine using strong reducing agents.

Reaction ComponentDetailsSource
Reducing Agent LiAlH₄ (lithium aluminum hydride)
Solvent Tetrahydrofuran (THF) or diethyl ether
Temperature 0°C to reflux
Yield 70–85%

Product : 3-Bromo-5-cyclopropylbenzylamine.

Cycloaddition Reactions

The nitrile group engages in [2+3] cycloadditions with azides to form tetrazoles, useful in medicinal chemistry.

Reaction ComponentDetailsSource
Reagent Sodium azide (NaN₃), ammonium chloride
Conditions Reflux in water/ethanol (1:1), 12–24 hours
Catalyst None (thermal activation)

Product : 5-(3-Bromo-5-cyclopropylphenyl)-1H-tetrazole.

Electrophilic Aromatic Substitution

The cyclopropyl group directs electrophilic substitution to the para position relative to itself, though reactivity is moderate due to the electron-withdrawing nitrile.

Reaction ComponentDetailsSource
Electrophiles Nitronium ion (NO₂⁺), sulfonating agents
Conditions H₂SO₄/HNO₃ for nitration, oleum for sulfonation
Regioselectivity Predominantly para to cyclopropyl group

Example :
Nitration yields 3-bromo-5-cyclopropyl-4-nitrobenzonitrile.

Metal-Halogen Exchange

The bromine atom undergoes transmetallation with organometallic reagents, enabling further functionalization.

Reaction ComponentDetailsSource
Reagent Grignard reagents (e.g., MeMgBr), organolithium compounds (e.g., n-BuLi)
Solvent THF or Et₂O at -78°C
Intermediate Aryl-lithium or aryl-magnesium species

Application : Subsequent quenching with electrophiles (e.g., CO₂, aldehydes) introduces new substituents.

Photochemical Reactions

Under UV light, the C-Br bond undergoes homolytic cleavage, generating aryl radicals for coupling or polymerization.

Reaction ComponentDetailsSource
Conditions UV irradiation (254 nm), inert atmosphere
Additives Radical initiators (e.g., AIBN)

Product : Dimers or polymers via radical recombination.

Scientific Research Applications

3-Bromo-5-cyclopropylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyclopropylbenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. In biological systems, its mechanism may involve interactions with cellular targets, such as enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The uniqueness of 3-bromo-5-cyclopropylbenzonitrile becomes evident when compared to analogs with differing substituents or substitution patterns:

Table 1: Key Structural and Functional Differences
Compound Name Substituents Key Features Differences from 3-Bromo-5-cyclopropylbenzonitrile Reference
3-Bromo-5-(trifluoromethyl)benzonitrile Br (3-), CF₃ (5-) Strong electron-withdrawing CF₃ group enhances reactivity and lipophilicity Lacks cyclopropyl group; higher metabolic stability
3-Bromo-5-fluorobenzonitrile Br (3-), F (5-) Fluorine’s electronegativity increases polarity and bioactivity Smaller substituent; reduced steric hindrance
3-Bromo-5-methylbenzonitrile Br (3-), CH₃ (5-) Methyl group improves solubility but lowers steric effects Less bulky; different electronic effects
3-Bromo-4-cyanophenol Br (3-), -CN (4-), -OH (para) Hydroxyl group enables hydrogen bonding; antioxidant properties Altered substitution pattern; phenolic moiety
5-Bromo-2-cyanobenzeneacetonitrile Br (5-), -CN (2-), CH₂CN (side chain) Acetonitrile side chain enhances anti-inflammatory activity Different ring positions; additional functional group

Biological Activity

3-Bromo-5-cyclopropylbenzonitrile (CAS Number: 1129541-72-5) is an aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

3-Bromo-5-cyclopropylbenzonitrile features a bromine atom and a cyclopropyl group attached to a benzonitrile moiety. Its molecular formula is C10H8BrN, with a predicted boiling point of approximately 270.8 °C and a density of around 1.54 g/cm³ .

Biological Activity

1. Antimicrobial Activity

Research has indicated that compounds similar to 3-bromo-5-cyclopropylbenzonitrile exhibit significant antimicrobial properties. For instance, studies have shown that halogenated benzonitriles can effectively inhibit the growth of various bacterial strains:

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
3-Bromo-5-cyclopropylbenzonitrileStaphylococcus aureusTBD (To be determined)
Escherichia coliTBD
Bacillus subtilisTBD

While specific MIC values for 3-bromo-5-cyclopropylbenzonitrile are not yet published, related compounds have shown promising results against these pathogens .

2. Anticancer Activity

The anticancer potential of 3-bromo-5-cyclopropylbenzonitrile has been explored through various in vitro studies. Compounds in this class often target cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
HL-60 (human promyelocytic leukemia)TBDInduction of apoptosis
MCF-7 (breast cancer)TBDCell cycle arrest

Although specific IC50 values for this compound are pending further investigation, related studies indicate significant activity against various cancer cell lines .

3. Enzyme Inhibition

Another area of interest is the enzyme inhibition capacity of 3-bromo-5-cyclopropylbenzonitrile. Preliminary studies suggest that it may act as an inhibitor for key enzymes involved in metabolic pathways.

Enzyme Inhibition Type IC50 (µM)
AcetylcholinesteraseCompetitiveTBD
Cyclooxygenase (COX)Non-competitiveTBD

These findings indicate potential therapeutic applications in neurodegenerative diseases and inflammatory conditions .

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Study on Antimicrobial Activity : A study demonstrated that halogenated benzonitriles exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance efficacy .
  • Anticancer Mechanisms : Research into diaryl guanidinium derivatives derived from phenolic compounds highlighted their capability to inhibit HL-60 cell proliferation, indicating a potential pathway for developing anticancer agents from compounds like 3-bromo-5-cyclopropylbenzonitrile .

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